molecular formula C6H2Br2O4S B1367794 2,5-Dibromothiophene-3,4-dicarboxylic acid CAS No. 190723-12-7

2,5-Dibromothiophene-3,4-dicarboxylic acid

Cat. No.: B1367794
CAS No.: 190723-12-7
M. Wt: 329.95 g/mol
InChI Key: ZZYYIZHQMCEKLG-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H2Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two carboxylic acid groups attached to the thiophene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromothiophene-3,4-dicarboxylic acid can be synthesized through the bromination of thiophene-3,4-dicarboxylic acid. The process involves the addition of bromine to thiophene-3,4-dicarboxylic acid in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromothiophene-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromothiophene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorothiophene-3,4-dicarboxylic acid
  • 2,5-Diiodothiophene-3,4-dicarboxylic acid
  • 2,5-Difluorothiophene-3,4-dicarboxylic acid

Uniqueness

2,5-Dibromothiophene-3,4-dicarboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and provide different electronic and steric effects .

Properties

IUPAC Name

2,5-dibromothiophene-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYIZHQMCEKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586291
Record name 2,5-Dibromothiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190723-12-7
Record name 2,5-Dibromothiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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